![molecular formula C33H40O19 B13136551 7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Grosvenorin can be extracted from the fruits of Siraitia grosvenorii. The extraction process typically involves drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate grosvenorin .
Industrial Production Methods: Industrial production of grosvenorin involves large-scale cultivation of Siraitia grosvenorii, followed by mechanical drying and solvent extraction. The extract is then subjected to high-performance liquid chromatography (HPLC) for purification. The purified compound is then crystallized and packaged for various applications .
化学反应分析
Types of Reactions: Grosvenorin undergoes several types of chemical reactions, including:
Oxidation: Grosvenorin can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Grosvenorin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
科学研究应用
Grosvenorin has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its antibacterial properties and its role in modulating gut microbiota.
Medicine: Investigated for its potential use in treating bacterial infections and as an antioxidant supplement.
Industry: Used in the food industry as a natural sweetener and preservative
作用机制
The mechanism of action of grosvenorin involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and bacterial cell death. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The molecular targets include bacterial enzymes and cell wall components, as well as reactive oxygen species in the case of its antioxidant activity .
相似化合物的比较
Mogroside V: Another compound found in Siraitia grosvenorii with similar antioxidant properties.
Stevioside: A natural sweetener with antioxidant properties found in Stevia rebaudiana.
Glycyrrhizin: A compound found in licorice root with antibacterial and antioxidant properties.
Uniqueness of Grosvenorin: Grosvenorin is unique due to its dual antibacterial and antioxidant activities, which are not commonly found together in other similar compounds. Its ability to modulate gut microbiota also sets it apart from other natural compounds .
属性
分子式 |
C33H40O19 |
|---|---|
分子量 |
740.7 g/mol |
IUPAC 名称 |
7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11+,17-,19-,20+,21-,23+,24-,25+,26+,27+,30+,31-,32-,33+/m0/s1 |
InChI 键 |
XHZGMSOSMFDIBR-CNOBVSCRSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


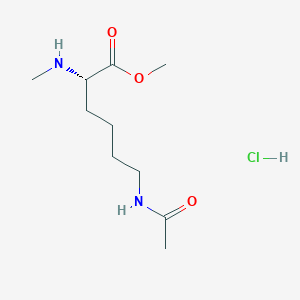
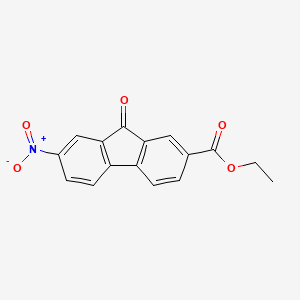

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
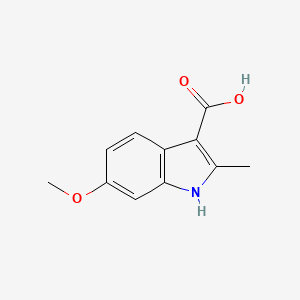
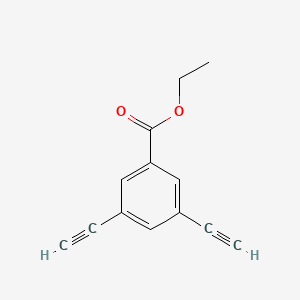

![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)

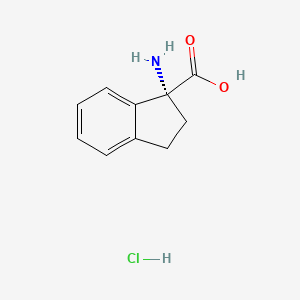
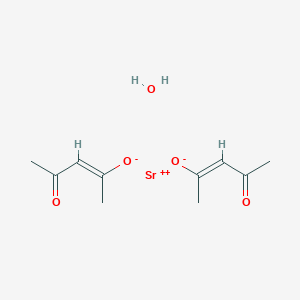

![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

